Ethoxybornane

Description

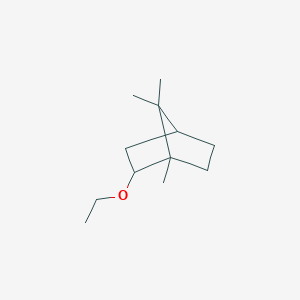

Structure

2D Structure

3D Structure

Properties

CAS No. |

19316-72-4 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.3 g/mol |

IUPAC Name |

2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |

InChI |

InChI=1S/C12H22O/c1-5-13-10-8-9-6-7-12(10,4)11(9,2)3/h9-10H,5-8H2,1-4H3 |

InChI Key |

FTRQTUIGTQZQBL-UHFFFAOYSA-N |

SMILES |

CCOC1CC2CCC1(C2(C)C)C |

Canonical SMILES |

CCOC1CC2CCC1(C2(C)C)C |

Other CAS No. |

19316-72-4 |

Origin of Product |

United States |

Theoretical and Computational Investigations of Bornane Derived Ethers, Including Ethoxybornane

Quantum Chemical Calculations on Bornane Ether Systems

Electronic Structure and Bonding Analysis

The electronic structure of ethoxybornane is characterized by the interplay between the bulky, non-polar bornane cage and the polar ether functional group. The oxygen atom of the ether is sp3 hybridized, resulting in a bent geometry analogous to water and other simple ethers. libretexts.orgyoutube.com This geometry, with a C-O-C bond angle slightly larger than the tetrahedral angle of 109.5° due to steric repulsion between the bornane and ethyl groups, gives rise to a small dipole moment. libretexts.org

Computational methods such as Density Functional Theory (DFT) are instrumental in mapping the electron density distribution across the molecule. researchgate.net These calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In this compound, the HOMO is typically localized on the oxygen atom, reflecting its nucleophilic character, while the LUMO is distributed across the antibonding orbitals of the C-O bonds. The precise energies and spatial distributions of these frontier orbitals can be fine-tuned by the stereochemistry of the ether linkage (exo vs. endo).

Conformational Landscape and Energetic Profiling of this compound Isomers

The bornane skeleton is a rigid structure, which limits the conformational flexibility of its derivatives. ajol.info However, the ethyl group of this compound can adopt different rotational conformations (conformers) around the C-O bond. Computational methods are employed to explore the potential energy surface of these conformers and identify the most stable arrangements.

The primary isomers of this compound are the exo and endo forms, which differ in the stereochemical attachment of the ethoxy group to the bornane ring. Quantum chemical calculations can predict the relative stabilities of these isomers. Generally, the exo isomer is sterically less hindered and therefore thermodynamically more stable than the endo isomer.

Within each isomer, rotation around the C-O single bond leads to different staggered and eclipsed conformations. organicchemistrytutor.comsrmist.edu.in Staggered conformations are energetically favored over eclipsed conformations due to minimized torsional strain. srmist.edu.in The most stable conformer will be the one that minimizes steric interactions between the ethyl group and the hydrogens of the bornane cage.

| Conformation | Dihedral Angle (H-C-O-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 (most stable) |

| Gauche | 60° | Higher than anti |

| Eclipsed | 0° | Highest energy |

Table 1: Simplified representation of relative energies for different conformations around the C-O bond in this compound. Actual values require specific high-level computational analysis.

Computational Modeling of Reaction Pathways for Etherification on Bornane Scaffolds.scispace.comjournals.co.zaumn.edu

Computational modeling provides invaluable insights into the mechanisms of chemical reactions, including the formation of ethers on the bornane scaffold. journals.co.za By simulating the reaction pathways, chemists can understand and predict the outcomes of synthetic procedures.

Transition State Characterization and Activation Energies

The formation of this compound typically proceeds through a nucleophilic substitution reaction, where an alcoholate attacks a suitable bornyl electrophile, or via acid-catalyzed etherification. journals.co.za Computational chemistry can model these reaction pathways and characterize the transition state structures—the high-energy intermediates that connect reactants and products.

By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) for the reaction can be determined. A lower activation energy implies a faster reaction rate. These calculations can compare the feasibility of different synthetic routes and reaction conditions. For instance, modeling can show how the choice of solvent or catalyst affects the activation energy. ajol.info

Prediction of Regio- and Stereoselectivity in Bornane Ether Formation

When the bornane scaffold has multiple potential reaction sites, the regioselectivity of the etherification becomes a critical consideration. masterorganicchemistry.com Similarly, the stereoselectivity—the preference for forming one stereoisomer over another—is a key aspect of asymmetric synthesis. masterorganicchemistry.com

Computational models can predict both regio- and stereoselectivity by comparing the activation energies of the different possible reaction pathways. core.ac.uk For example, in the etherification of a dihydroxybornane, calculations can determine whether the ether will form preferentially at the C2 or C3 position and whether the exo or endo product will be favored. These predictions are based on a detailed analysis of steric and electronic effects in the transition states. core.ac.uk Steric hindrance from the bulky bornane framework often plays a dominant role in directing the incoming nucleophile to the less hindered face of the molecule, typically leading to the exo product. journals.co.za

| Product | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| 2-exo-ethoxybornane | Lower | Yes |

| 2-endo-ethoxybornane | Higher | No |

Table 2: A hypothetical comparison of activation energies for the formation of exo and endo this compound, illustrating the prediction of stereoselectivity.

Molecular Dynamics Simulations of Bornane-Based Chiral Systems

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer a dynamic picture of how these molecules behave over time. mdpi.comrsc.org MD simulations are particularly useful for studying the behavior of chiral molecules like this compound in different environments, such as in solution or as part of a larger molecular assembly. core.ac.uk

By simulating the motion of atoms over time, MD can reveal the conformational dynamics of this compound, including the rates of interconversion between different conformers. These simulations can also shed light on how the chiral shape of this compound influences its interactions with other molecules, which is crucial for its application as a chiral auxiliary or in molecular recognition processes. scispace.comcore.ac.uk For example, MD simulations can be used to study how this compound interacts with a chiral stationary phase in chromatography, providing insights that can help in the development of better separation methods.

Synthetic Methodologies for Ethoxybornane and Analogous Bornane Ethers

Direct Etherification Approaches on Bornane Alcohols

Direct methods to form the ether bond on a pre-existing bornane alcohol scaffold, such as borneol or isoborneol (B83184), are fundamental. These approaches primarily involve acid-catalyzed reactions or nucleophilic substitution pathways.

Acid-Catalyzed Condensation and Etherification Strategies

The acid-catalyzed reaction of an alcohol with another alcohol to form an ether proceeds via an SN1-type mechanism. youtube.com This method is most effective when one of the alcohols can form a stable carbocation. youtube.com In the context of bornane systems, secondary alcohols like borneol and isoborneol can be protonated by a strong acid, lose water, and form a secondary bornyl carbocation. This carbocation is stabilized by the bicyclic framework and is prone to rearrangement. mychemblog.comlibretexts.org The subsequent nucleophilic attack by ethanol (B145695) traps the carbocation to form ethoxybornane.

Catalysts for this transformation can range from traditional mineral acids to solid acid catalysts. Studies on the synthesis of bornyl esters provide strong analogies for etherification conditions. For instance, solid superacids and various metal salts have been shown to be effective in catalyzing the addition of carboxylic acids to camphene (B42988), which proceeds through the same bornyl carbocation intermediate. researchgate.netnih.gov In a direct study of etherification, tin(II) bromide (SnBr₂) was found to be an active and selective Lewis acid catalyst for the reaction of β-pinene with various alcohols, including methanol, to form the corresponding terpene ethers. academie-sciences.fr The reaction mechanism involves the isomerization of the starting terpene into a more stable bornyl or terpinyl carbocation, which is then captured by the alcohol. academie-sciences.fr

Table 1: Catalysts in Acid-Driven Bornane Functionalization

| Catalyst Type | Specific Example | Starting Material | Product Type | Reference |

|---|---|---|---|---|

| Lewis Acid | SnBr₂ | β-Pinene / Methanol | Bornyl/Fenchyl/Terpinyl Methyl Ethers | academie-sciences.fr |

| Solid Superacid | S₂O₈²⁻/ZrO₂ | Borneol / Acetic Acid | Bornyl Acetate | researchgate.net |

| Composite Catalyst | Tartaric Acid–Boric Acid | Camphene / Acetic Acid | Isobornyl Acetate | nih.gov |

| Mineral Acid (catalytic) | Sulfuric Acid | tert-Butanol / Methanol | tert-Butyl Methyl Ether | youtube.com |

Nucleophilic Substitution Pathways for C-O Bond Formation

The Williamson ether synthesis is a classic and versatile method for forming ethers via an SN2 mechanism. masterorganicchemistry.com This pathway involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com For the synthesis of this compound, two variations are possible:

Reaction of a Bornyl Halide with Sodium Ethoxide: A bornyl halide, such as bornyl bromide or bornyl chloride, can be used as the electrophile. cymitquimica.comevitachem.com These compounds are known to participate in nucleophilic substitution reactions where the halogen is displaced by a nucleophile. cymitquimica.comevitachem.com The reaction with sodium ethoxide would yield this compound. However, due to the sterically hindered nature of the secondary carbon in the bornane system, elimination reactions can be a competing pathway.

Reaction of a Bornyl Alkoxide with an Ethyl Halide: This is often the preferred route as it involves a primary alkyl halide (e.g., ethyl iodide or ethyl bromide), which is ideal for SN2 reactions. masterorganicchemistry.com The bornane alcohol (borneol or isoborneol) is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium bornyl alkoxide. masterorganicchemistry.comgoogle.com This alkoxide then acts as a nucleophile, attacking the ethyl halide to form the C-O bond of this compound. google.com A patent describing the synthesis of a related compound, spiro[2-ethoxybornane-3,1′-cyclopentane], utilizes exactly this method, reacting the corresponding alcohol with sodium hydride followed by ethyl iodide. google.com

Table 2: Williamson Synthesis Routes to this compound

| Route | Bornane-Derived Reactant | Ethyl-Derived Reactant | Mechanism Step | Reference |

|---|---|---|---|---|

| 1 | Bornyl Bromide | Sodium Ethoxide (CH₃CH₂ONa) | Nucleophilic attack by ethoxide on bornyl halide. | cymitquimica.com |

| 2 | Borneol/Isoborneol + NaH | Ethyl Iodide (CH₃CH₂I) | Formation of bornyl alkoxide, followed by attack on ethyl iodide. | masterorganicchemistry.comgoogle.com |

Novel Synthetic Routes to Bornane Ether Scaffolds

Beyond direct etherification, other strategies focus on constructing the ether as part of a more complex transformation, often leveraging the unique stereochemistry and reactivity of the bornane framework.

Stereoselective Alkylation of Bornane-Derived Alcohols

Stereoselective synthesis aims to preferentially form one stereoisomer over others. egrassbcollege.ac.in In the synthesis of this compound, this translates to controlling whether the ethoxy group is in the exo or endo position. The stereoselectivity of reactions on bornane alcohols is often substrate-controlled, meaning the inherent structure of the molecule dictates the outcome. The concave endo face of the bornane skeleton is significantly more sterically hindered than the convex exo face.

Therefore, nucleophilic attack on a bornan-2-one (camphor) derivative typically occurs from the less hindered exo face, leading to the endo alcohol (isoborneol). Conversely, alkylation or other reactions involving the hydroxyl group of borneol (exo-OH) and isoborneol (endo-OH) will be influenced by the accessibility of the oxygen atom. Asymmetric catalysis, using chiral catalysts or ligands, can further enhance this selectivity. rsc.org For instance, cooperative catalysis involving a chiral metal complex and a chiral acid can create a defined chiral pocket that directs the reaction pathway, a principle applicable to the amination of alcohols that could be extended to etherification. rsc.org

Rearrangement-Based Syntheses (e.g., Wagner-Meerwein Type)

The Wagner-Meerwein rearrangement is a carbocation-mediated 1,2-shift of an alkyl, aryl, or hydride group, fundamental to terpene chemistry. mychemblog.comyoutube.com This rearrangement allows for the synthesis of the bornane skeleton from other, more readily available monoterpene precursors like camphene and pinenes. nih.govacademie-sciences.frresearchgate.net

The general mechanism involves the protonation of a double bond or alcohol in the starting terpene under acidic conditions to generate an initial carbocation. mychemblog.com This unstable carbocation undergoes a series of rapid skeletal rearrangements, driven by the formation of a more stable tertiary or resonance-stabilized carbocation. youtube.com In the case of camphene or α-pinene, this rearrangement cascade leads to the stable secondary isobornyl carbocation. libretexts.orgnih.gov If this reaction is performed in ethanol as the solvent, the ethanol acts as a nucleophile, trapping the isobornyl carbocation to yield exo-ethoxybornane (isobornyl ethyl ether) with high selectivity. nih.govacademie-sciences.fr

This approach is synthetically powerful as it constructs the desired carbon skeleton and the ether linkage in a single, acid-catalyzed step from inexpensive starting materials.

Table 3: Rearrangement-Based Ether Synthesis

| Starting Terpene | Key Intermediate | Reaction | Final Product | Reference |

|---|---|---|---|---|

| Camphene | Isobornyl Carbocation | Acid-catalyzed addition of ethanol | This compound (predominantly exo) | nih.gov |

| α-Pinene | Pinyl/Bornyl Carbocations | Acid-catalyzed addition of ethanol | This compound and other terpene ethers | libretexts.org |

| β-Pinene | α-Terpinyl/Bornyl Carbocations | SnBr₂-catalyzed reaction with ethanol | Mixture including Bornyl Ethyl Ether | academie-sciences.fr |

Functionalization of the Bornane Skeleton for Ether Integration

Modern synthetic chemistry has increasingly focused on the late-stage functionalization of complex molecules. researchgate.netresearchgate.net C–H functionalization strategies, in particular, offer powerful tools to directly convert inert C–H bonds into functional groups, such as hydroxyls, which can then be converted into ethers. nih.govescholarship.org

This approach provides a divergent route to a wide array of bornane ether analogues. One could start with a simple bornane derivative, selectively oxidize a specific methylene (B1212753) (CH₂) or methyl (CH₃) group on the skeleton to an alcohol, and then perform an etherification. chemrxiv.org For example, strategies have been developed for the selective oxygenation of the longiborneol (B1213909) scaffold, a related terpenoid structure containing the bornane bicycle. nih.gov These methods often use directing groups to guide a metal catalyst to a specific C–H bond. researchgate.netescholarship.org By applying these principles, it is conceivable to prepare this compound derivatives with additional functionality that would be difficult to access through classical routes. This "functionalized camphor" strategy allows for the construction of complex targets by building around the pre-formed, topologically complex bornane core. chemrxiv.org

Modification of Pre-existing Bornane Structures

The most direct and widely utilized method for the synthesis of this compound and its analogs is the Williamson ether synthesis. wikipedia.orgwvu.edu This classical S\textsubscript{N}2 reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org In the context of bornane chemistry, this typically translates to the deprotonation of a bornane-based alcohol, such as borneol or isoborneol, to form the corresponding alkoxide, which is then reacted with an ethyl halide.

A detailed synthetic protocol for an analogous bornane ether, spiro[2-ethoxybornane-3,1′-cyclopentane], is provided in patent literature, illustrating the practical application of the Williamson synthesis to this class of compounds. google.comgoogle.com The synthesis begins with the corresponding alcohol, spiro[bornane-3,1′-cyclopentan-2-ol]. The alcohol is first treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like xylene to generate the alkoxide. google.comgoogle.com The subsequent addition of an ethylating agent, such as ethyl iodide, leads to the formation of the ether linkage. google.comgoogle.com

The general reaction scheme, adaptable for the synthesis of 2-ethoxybornane from 2-hydroxybornane (borneol or isoborneol), is as follows:

Step 1: Alkoxide Formation The bornyl alcohol is deprotonated by a strong base. Sodium hydride is a common choice as it irreversibly deprotonates the alcohol, driving the reaction forward with the evolution of hydrogen gas. masterorganicchemistry.com

Step 2: Nucleophilic Substitution The resulting bornyl alkoxide acts as a nucleophile and attacks the ethyl halide (e.g., ethyl iodide or ethyl bromide) in an S\textsubscript{N}2 reaction, displacing the halide and forming the ether bond. wikipedia.orgmasterorganicchemistry.com

The reaction conditions for the synthesis of the analogous spiro[2-ethoxybornane-3,1′-cyclopentane] are summarized in the table below.

Table 1: Reaction Parameters for the Synthesis of spiro[2-ethoxybornane-3,1′-cyclopentane] via Williamson Ether Synthesis

| Parameter | Value/Condition |

|---|---|

| Starting Alcohol | spiro[bornane-3,1′-cyclopentan-2-ol] |

| Base | Sodium Hydride (NaH) |

| Ethylating Agent | Ethyl Iodide |

| Solvent | Xylene |

| Temperature | 100°C |

| Reaction Time | 3 hours (post-addition of ethyl iodide) |

| Yield | Not explicitly stated for ethoxy derivative, but 93.7% for the analogous methoxy (B1213986) derivative. google.com |

Data sourced from patent EP0297510A2. google.com

The choice of reactants is crucial for a successful Williamson synthesis. Due to the sterically hindered nature of the secondary carbon bearing the hydroxyl group in the bornane framework, a primary alkyl halide is essential to favor the S\textsubscript{N}2 pathway and minimize competing elimination reactions (E2). libretexts.org

Strategies for Ether Linkage Formation in Complex Bornane Derivatives

Beyond the straightforward synthesis of simple alkyl ethers like this compound, the formation of ether linkages in more complex systems, such as in the dimerization of bornane units, presents unique challenges and requires different strategic considerations.

An example of such a complex ether formation is the acid-catalyzed condensation of camphor-derived α-hydroxybornanones, which leads to the formation of novel dibornyl ethers. journals.co.za This reaction highlights the influence of steric and electronic factors on the regiochemistry and stereochemistry of the resulting ether bond.

In one study, the reaction of 3-exo-hydroxycamphor in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), did not yield a simple ether but resulted in the formation of a dimeric product, a 2'-endo,3-exo dibornyl ether, in high yield. journals.co.za The formation of this specific isomer is rationalized by the nucleophilic attack of one hydroxycamphor molecule on the protonated carbonyl group of a second molecule, with a preference for attack at the less sterically hindered endo-face. journals.co.za

The reaction is highly sensitive to the specific isomer of the starting material and the reaction conditions, sometimes leading to a mixture of dimeric ether products. For instance, starting with 3-exo-hydroxycamphor can yield both the 2'-endo,3-exo ether and a 2'-exo,3-exo ether, suggesting an acid-catalyzed isomerization of the starting material during the reaction. journals.co.za

Table 2: Products of Acid-Catalyzed Dimerization of Hydroxycamphor Derivatives

| Starting Material | Catalyst | Major Product(s) | Yield |

|---|---|---|---|

| 3-exo-hydroxycamphor | PTSA/Glycine | "dimer I" (2'-endo,3-exo ether) | 92% |

| 3-exo-hydroxycamphor | PTSA | "dimer I" and "dimer II" | 47% and 27% respectively |

| 2-exo-hydroxycamphor | PTSA | "dimer II" (2'-exo,3-exo ether) | 90% |

Data sourced from a study on the formation of novel dibornyl ethers. journals.co.za

These findings underscore the complexity of ether linkage formation in functionalized bornane systems. While the Williamson synthesis is effective for preparing simple ethers from bornanols, more intricate structures may necessitate alternative strategies like acid-catalyzed condensations, where the outcome is governed by subtle stereochemical and mechanistic pathways. journals.co.za These reactions often require detailed spectroscopic analysis, such as 1D and 2D NMR, to definitively establish the regio- and stereochemistry of the newly formed ether linkage. journals.co.za

Mechanistic Organic Chemistry of Ethoxybornane Formation and Reactivity Within Bornane Systems

Elucidation of Reaction Mechanisms in Bornane Ether Synthesis

The formation of ethers within the rigid bicyclic bornane framework, such as ethoxybornane, proceeds through well-defined reaction mechanisms. These pathways are heavily influenced by the substrate's structure and the reaction conditions, particularly the presence of acid catalysts.

A central feature in the chemistry of bornane systems is the propensity for carbocation rearrangements. libretexts.orglumenlearning.com When a carbocation is generated on the bornane skeleton, it can undergo shifts of neighboring alkyl or hydride groups to achieve a more stable configuration. libretexts.orgnumberanalytics.com This phenomenon is driven by the desire to relieve ring strain and to move the positive charge to a more substituted, and thus more stable, carbon atom. libretexts.org For instance, the formation of a carbocation at a secondary position can readily rearrange to a more stable tertiary position through a hydride or alkyl shift. libretexts.orgnumberanalytics.com

In the context of this compound synthesis, if the reaction proceeds through a carbocationic intermediate, the structure of the final product will be dictated by the stability of the possible carbocations that can be formed. youtube.com The addition of an electrophile to a precursor like camphene (B42988) can generate a carbocation that rearranges before being trapped by an alcohol nucleophile, such as ethanol (B145695), to yield this compound. The relief of strain in the bicyclic system can also be a significant driving force for these rearrangements. libretexts.org

Acid catalysis is a common and effective method for the synthesis of ethers, including those in the bornane series. youtube.com In a typical acid-catalyzed etherification, an alcohol is protonated by a strong acid to form a good leaving group (water). youtube.comyoutube.com Subsequently, a second alcohol molecule can act as a nucleophile, attacking the carbon atom and displacing the water molecule in an S(_N)1 or S(_N)2 type reaction. youtube.comallen.in The resulting protonated ether is then deprotonated to yield the final ether product. libretexts.org

For the synthesis of an asymmetrical ether like this compound, this would typically involve the reaction of a bornane-derived alcohol with ethanol in the presence of an acid catalyst. The mechanism often proceeds via an S(_N)1 pathway, especially if a stable tertiary carbocation can be formed on the bornane scaffold. youtube.com The protonated alcohol leaves as water, generating a carbocation intermediate which is then attacked by the weakly nucleophilic ethanol. youtube.com

Alternatively, the Williamson ether synthesis provides another route, involving the reaction of an alkoxide with an alkyl halide. libretexts.orgwikipedia.org However, for sterically hindered systems like bornanes, elimination reactions can become a significant competing pathway. wikipedia.org

Role of Carbocation Intermediates in Bornane Rearrangements

Stereochemical Control and Diastereoselectivity in Bornane Ether Chemistry

The rigid and chiral nature of the bornane framework exerts significant stereochemical control over reactions, leading to high diastereoselectivity in many cases. The approach of reagents is often dictated by steric hindrance, favoring attack from the less hindered exo or endo face of the molecule.

In the context of ether synthesis, the stereochemistry of the starting alcohol and the reaction mechanism will determine the stereochemistry of the resulting ether. For instance, in acid-catalyzed etherification, nucleophilic attack on a carbocation intermediate will generally occur from the less sterically hindered face. journals.co.za Spectroscopic techniques, particularly one- and two-dimensional NMR, are crucial for establishing the regio- and stereochemistry of the resulting bornyl ethers. journals.co.za The stereochemical outcome can also be influenced by the choice of catalyst, with different Lewis acids sometimes leading to different diastereomers. researchgate.net The use of chiral auxiliaries derived from camphor (B46023), a bornane derivative, is a well-established strategy for achieving high diastereoselectivity in a variety of organic reactions. researchgate.net

Kinetic and Thermodynamic Studies of Etherification Processes on Bornane Scaffolds

The study of reaction kinetics and thermodynamics provides crucial insights into the etherification processes on bornane scaffolds. These studies help in understanding the factors that control the rate of reaction and the position of equilibrium, ultimately influencing the yield and distribution of products.

Thermodynamic studies, on the other hand, focus on the relative stabilities of reactants, intermediates, and products. nih.gov In the context of bornane chemistry, the relief of ring strain can be a significant thermodynamic driving force for rearrangements. libretexts.org The relative stability of different stereoisomers of this compound will determine their equilibrium distribution. Under conditions that allow for equilibration, the thermodynamically more stable isomer will be the major product. masterorganicchemistry.com The interplay between kinetic and thermodynamic control is a key aspect of these reactions; under kinetic control (lower temperatures, strong non-nucleophilic bases), the product that is formed fastest will predominate, while under thermodynamic control (higher temperatures, equilibrating conditions), the most stable product will be favored. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation of Bornane Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of bornane ethers in solution. acs.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish connectivity, configuration (exo/endo and R/S), and preferred conformations.

High-Resolution ¹H NMR and ¹³C NMR Techniques

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus within the ethoxybornane molecule. While specific experimental data for this compound is not extensively published, the expected chemical shifts and coupling constants can be inferred from the well-documented spectra of related bornane derivatives and general principles of NMR spectroscopy. journals.co.zapressbooks.pub

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the bornane skeleton and the ethoxy group. The proton attached to the carbon bearing the ether linkage (C2-H) is of particular diagnostic importance. Its chemical shift and coupling pattern differ significantly depending on its exo or endo orientation. An exo proton typically resonates at a higher frequency (further downfield) than an endo proton due to anisotropic effects of the C1-C7 and C4-C5 bonds.

The coupling constants (J-values) are crucial for determining the relative stereochemistry. For instance, the coupling between the C2-H and the adjacent bridgehead proton (C1-H) and the C3 protons would be dependent on the dihedral angles, which are dictated by the exo or endo configuration. Long-range couplings, often observed in rigid bicyclic systems like the bornane framework, can also provide valuable structural information. beilstein-journals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. organicchemistrytutor.com The chemical shift of the C2 carbon is highly indicative of the ether substitution. The carbon atoms of the ethoxy group would appear in the typical region for ethers, with the methylene (B1212753) carbon (-OCH₂-) resonating further downfield than the methyl carbon (-CH₃). pressbooks.pub The chemical shifts of the bornane skeleton carbons, particularly C1, C2, C3, and the methyl groups (C8, C9, C10), are sensitive to the stereochemistry at C2. The "γ-gauche effect" is a key principle where a substituent causes an upfield (shielding) shift on a carbon atom three bonds away in a gauche conformation, which can help in assigning the exo or endo configuration. beilstein-journals.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents predicted chemical shift ranges for the protons and carbons in this compound, based on data from related bornane ethers and general NMR principles. Actual values may vary depending on the solvent and specific stereoisomer.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | 1.8 - 2.2 | 48 - 52 |

| C2 | 3.2 - 3.8 (exo), 3.8 - 4.2 (endo) | 75 - 85 |

| C3 | 1.5 - 2.0 (exo), 2.0 - 2.5 (endo) | 35 - 45 |

| C4 | 1.7 - 2.1 | 44 - 48 |

| C5 | 1.2 - 1.8 | 25 - 30 |

| C6 | 1.0 - 1.6 | 28 - 34 |

| C7 | 1.6 - 2.0 | 47 - 51 |

| C8 (CH₃) | 0.8 - 1.0 | 18 - 22 |

| C9 (CH₃) | 0.8 - 1.0 | 18 - 22 |

| C10 (CH₃) | 0.7 - 0.9 | 12 - 16 |

| -OCH₂CH₃ | 3.3 - 3.7 (quartet) | 63 - 68 |

| -OCH₂CH₃ | 1.1 - 1.3 (triplet) | 15 - 18 |

Two-Dimensional NMR Methods (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for the definitive structural elucidation of complex molecules like this compound. journals.co.zaresearchgate.netscience.govmnstate.eduiosrjournals.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. mnstate.eduuvic.ca In this compound, COSY would establish the connectivity between adjacent protons, for example, tracing the path from the C2-H to the C1-H and the C3 protons. This is fundamental in assigning the proton signals of the bornane skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the stereochemistry and conformation. researchgate.netscience.gov For this compound, a NOESY experiment could differentiate between the exo and endo isomers. For instance, in the exo isomer, a cross-peak would be expected between the C2-endo-H and the C6-endo-H, whereas in the endo isomer, a NOE would be observed between the C2-exo-H and the C8-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). science.govuvic.ca HSQC is essential for the unambiguous assignment of the carbon signals by linking them to their attached, and often more easily assigned, protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound, and for gaining structural insights through the analysis of its fragmentation patterns. rsc.orglibretexts.org

For this compound (C₁₂H₂₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition.

In electron ionization mass spectrometry (EI-MS), the this compound molecule would undergo fragmentation. The fragmentation of ethers is often characterized by specific cleavage pathways. whitman.edumiamioh.eduyoutube.com The molecular ion peak (M⁺) for this compound (m/z = 182) may be observed, although it can be weak for some ethers. msu.edu

Common fragmentation pathways for ethers include:

α-cleavage: Cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this could involve the loss of a methyl radical from the ethyl group or cleavage of the C1-C2 or C2-C3 bonds. The loss of the largest alkyl group at the α-carbon is often favored.

C-O bond cleavage: Heterolytic cleavage of the carbon-oxygen bond can lead to the formation of a bornyl cation or an ethoxy cation.

The resulting fragmentation pattern provides a fingerprint that can be used to identify the compound and deduce its structure. The base peak in the spectrum will correspond to the most stable fragment ion formed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Structural Probing

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used for conformational analysis. matlantis.com These two techniques are complementary, as the selection rules for a vibration to be IR or Raman active are different. doi.org

Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be dominated by vibrations of the bornane skeleton and the ethoxy group.

C-H Stretching: The region between 2850 and 3000 cm⁻¹ will show strong absorptions corresponding to the C-H stretching vibrations of the methyl and methylene groups of the bornane and ethoxy moieties.

C-O Stretching: The most characteristic vibration for the ether linkage is the C-O-C stretching mode. For aliphatic ethers, this typically appears as a strong band in the IR spectrum in the range of 1050-1150 cm⁻¹. pressbooks.publibretexts.org This would be a key diagnostic peak for identifying the ether functionality in this compound.

Interactive Data Table: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) | Intensity |

| C-H stretching (alkane) | 2850 - 3000 | IR, Raman | Strong |

| CH₂ bending | ~1450 - 1470 | IR | Medium |

| CH₃ bending | ~1370 - 1390 and ~1450 | IR | Medium |

| C-O-C stretching | 1050 - 1150 | IR | Strong |

| Bornane skeleton | < 1500 | IR, Raman | Complex pattern |

Conformational Analysis

While the bornane skeleton is rigid, the ethoxy group has rotational freedom around the C2-O bond. Different conformations of the ethyl group relative to the bornane skeleton may exist. organicchemistrytutor.comlibretexts.orgdrugdesign.org In principle, vibrational spectroscopy can be used to study this conformational isomerism. Low-temperature IR or Raman spectroscopy could potentially resolve vibrational bands corresponding to different stable conformers. Additionally, computational modeling of the vibrational spectra for different conformers can aid in the interpretation of the experimental data. researchgate.net However, due to the small energy differences between conformers, this analysis can be challenging.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. researchgate.netwikipedia.org This powerful method provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the conformational properties of a molecule in the solid state. For chiral molecules such as this compound, X-ray crystallography is particularly crucial as it can establish the absolute stereochemistry of all chiral centers, a feature that is often challenging to determine by other spectroscopic means alone. nih.govresearchgate.netnih.gov

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance of interest. The regular, repeating arrangement of atoms within the crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of intensities and angles. researchgate.nettulane.edulibretexts.org By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be constructed, from which the positions of the individual atoms can be resolved. rsc.org

Detailed Research Findings from Analogous Structures

Crystallographic studies on analogous bornane derivatives consistently reveal a well-defined and rigid molecular framework. For instance, the crystal structure of (+)-3-bromocamphor, a key derivative used to establish the absolute configuration of (+)-camphor, was determined to be in the monoclinic space group P2₁, confirming the stereochemistry of the bornane system. rsc.org Similarly, the structures of various other bicyclo[2.2.1]heptane derivatives have been unequivocally confirmed using X-ray analysis, often to revise previously misassigned configurations. acs.orgacs.org

In the case of camphor-based crown ethers, single-crystal X-ray determination of the key intermediate, 2-endo-3-endo-dimethyl bornane-2,3-diol, was instrumental in confirming its stereochemistry. rsc.orgresearchgate.net This highlights the reliability of X-ray crystallography in elucidating the spatial arrangement of substituents on the bornane core.

Based on the available data for isoborneol (B83184), the parent alcohol of this compound (exo-isomer), we can infer the likely crystallographic parameters for this compound. Isoborneol crystallizes from petroleum ether and has a melting point of 212-214 °C. drugfuture.comnih.gov The exo-configuration of the hydroxyl group in isoborneol is well-established. drugfuture.com It is expected that this compound would exhibit similar packing motifs, likely influenced by van der Waals interactions and potential weak hydrogen bonding involving the ether oxygen.

The expected crystallographic data for a bornane derivative would typically be presented in a format similar to the table below, which is a hypothetical representation for this compound based on data from related structures.

| Crystallographic Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₁₂H₂₂O |

| Formula Weight | 182.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | ~ 7.5 |

| b (Å) | ~ 7.6 |

| c (Å) | ~ 9.5 |

| β (°) | ~ 95 |

| Volume (ų) | ~ 680 |

| Z | 2 |

| Calculated Density (g/cm³) | ~ 0.89 |

This table is illustrative and does not represent experimentally determined data for this compound.

Determination of Absolute Stereochemistry

For a chiral molecule like this compound, which is derived from naturally occurring chiral precursors, determining the absolute configuration is of paramount importance. X-ray crystallography can achieve this through the phenomenon of anomalous dispersion. researchgate.netnih.gov When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This leads to a breakdown of Friedel's law, which states that the intensities of the (hkl) and (-h-k-l) reflections are equal. By carefully measuring the differences between these Friedel pairs (Bijvoet pairs), the absolute configuration of the molecule can be determined. The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for the correct enantiomer confirms the assignment. researchgate.net This method has been successfully applied to numerous terpenoid structures to unambiguously assign their absolute configurations. rsc.orgresearchgate.net

Potential Research Applications of Ethoxybornane As a Bornane Derivative

Investigation as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis is a powerful technique in chemistry for creating specific stereoisomers of molecules, which is particularly crucial in pharmaceutical development. youtube.comnih.gov Chiral auxiliaries and ligands, often derived from naturally occurring chiral molecules, are fundamental to this process. youtube.com While bornane derivatives are known to be used in this context, no specific research has been published detailing the use of Ethoxybornane for this purpose.

Asymmetric Diels-Alder reactions are a cornerstone of synthetic organic chemistry, allowing for the stereocontrolled formation of cyclic compounds. youtube.com The use of chiral catalysts is essential for achieving high enantioselectivity in these reactions. youtube.com There is currently no available research demonstrating the application of this compound as a catalyst or ligand in asymmetric cycloaddition reactions.

Stereoselective functionalization reactions are critical for the synthesis of complex molecules with multiple stereocenters. While the broader field of organocatalysis has seen significant advancements in this area, the specific contribution of this compound has not been investigated or reported in the scientific literature.

Application in Asymmetric Cycloaddition Reactions (e.g., Diels-Alder)

Exploration in Material Science and Supramolecular Chemistry as a Bornane-Derived Building Block

Material science involves designing and discovering new materials, where the properties are dependent on the arrangement of their molecular building blocks. pnnl.gov Supramolecular chemistry focuses on the non-covalent interactions between these blocks. There are no studies available that explore the use of this compound as a building block for creating new materials or supramolecular assemblies.

Role in Fundamental Mechanistic Studies of Complex Bornane Rearrangements

The study of reaction mechanisms, such as the complex rearrangements that bornane structures can undergo, is a fundamental aspect of organic chemistry. However, no literature exists that specifically investigates the role of the ethoxy group in this compound on the mechanisms of such rearrangements.

Future Research Directions and Challenges in Ethoxybornane and Bornane Ether Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The chemical industry is increasingly shifting towards green chemistry principles to minimize environmental impact. ijsetpub.comresearchgate.net A primary challenge in the synthesis of complex molecules like bornane ethers is the development of routes that are both sustainable and atom-economical. Traditional synthesis often involves hazardous reagents and generates significant waste. ijsetpub.com

Future research will focus on designing synthetic pathways that maximize the incorporation of all reactant materials into the final product, minimizing byproducts. researchgate.netnih.gov This involves the use of catalytic reactions, which can enhance selectivity and reduce energy consumption. ijsetpub.comresearchgate.net A key goal is the replacement of stoichiometric reagents with catalytic systems that can be used in small quantities and recycled. For instance, developing metal-free transformations, such as those using a simple triarylborane catalyst with molecular hydrogen as the reductant, can produce water as the sole byproduct, representing a highly efficient and sustainable approach to cyclic ether synthesis. chemrxiv.org The use of renewable feedstocks, such as biomass-derived materials, is another critical avenue for reducing the carbon footprint of these syntheses. ijsetpub.com

| Principle | Traditional Synthesis Approach | Sustainable & Atom-Economical Approach |

|---|---|---|

| Atom Economy | Low; often uses stoichiometric reagents, leading to significant waste. | High; maximizes the incorporation of reactant atoms into the final product. organic-chemistry.org |

| Reagents | Often relies on hazardous or toxic reagents and solvents. ijsetpub.com | Employs safer, benign reagents and eco-friendly solvents like water or supercritical fluids. ijsetpub.com |

| Catalysis | May use stoichiometric promoters or harsh reaction conditions. | Utilizes highly selective catalysts (e.g., biocatalysts, organocatalysts) to improve efficiency and reduce energy demands. researchgate.netchemrxiv.org |

| Byproducts | Generates significant and often hazardous chemical waste. researchgate.net | Minimizes waste, with ideal reactions producing only benign byproducts like water. chemrxiv.orgorganic-chemistry.org |

| Feedstocks | Primarily based on non-renewable fossil resources. | Focuses on the use of renewable resources, such as biomass. ijsetpub.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous-flow reactors rather than in batches, offers significant advantages for chemical synthesis. mdpi.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved reproducibility. mdpi.comsyrris.com When combined with automation, these platforms can dramatically accelerate the research and development process. beilstein-journals.orgnih.gov

The integration of flow chemistry into bornane ether synthesis represents a significant future direction. Automated systems can perform numerous experiments in series, rapidly screening different catalysts, reaction conditions, and substrates to optimize the synthesis of ethoxybornane or to generate libraries of novel bornane ether derivatives for further study. syrris.com This approach reduces manual labor, minimizes human error, and allows for the efficient exploration of a wider chemical space. nih.gov Furthermore, the scalability of flow processes means that a synthetic route developed on a small laboratory scale can be directly translated to larger-scale production without extensive re-optimization. syrris.com

| Advantage | Description | Relevance to Bornane Ether Chemistry |

|---|---|---|

| Enhanced Safety | Small reaction volumes and superior heat transfer minimize risks associated with exothermic or hazardous reactions. mdpi.com | Allows for the exploration of more energetic or hazardous reaction pathways safely. |

| Precise Control | Automated systems offer precise control over parameters like temperature, pressure, and reagent addition. syrris.com | Improves selectivity and yield for complex stereospecific reactions common in bornane chemistry. |

| High-Throughput Screening | Automated platforms can run many reactions sequentially, enabling rapid library generation and optimization. syrris.combeilstein-journals.org | Accelerates the discovery of new bornane ether derivatives and optimizes their synthetic routes. |

| Scalability | Processes can be scaled up by running the system for longer periods, avoiding redevelopment for larger scales. nih.gov | Provides a direct route from laboratory discovery to pilot-scale production of promising compounds. |

| Process Integration | Multiple reaction, purification, and analysis steps can be linked together in a continuous sequence. mpg.de | Reduces manual work-up and isolation steps, leading to a more efficient overall synthesis. |

Advanced Computational Studies for De Novo Design of Bornane Ether Systems

Computational chemistry and artificial intelligence are revolutionizing molecular design. De novo design, which involves creating new molecules from scratch using computer algorithms, is a powerful tool for exploring novel chemical structures with desired properties. nih.govmdpi.com Instead of relying solely on modifying existing molecules, researchers can use computational models to design and evaluate new bornane ether systems in silico before committing to laboratory synthesis.

Future research will leverage deep learning and other advanced computational methods to design bornane ethers tailored for specific applications. nih.gov For example, by using the structure of a biological target, algorithms can generate novel bornane ether structures predicted to have high binding affinity. nih.gov Computational tools can also be used to design new, more efficient catalysts for bornane ether synthesis. researchgate.net This approach not only accelerates the discovery process but also reduces the costs and waste associated with trial-and-error laboratory work.

| Computational Method | Application in Bornane Ether Chemistry | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding orientation and affinity of designed bornane ethers to a target protein or receptor. | Prioritization of candidate molecules for synthesis based on predicted biological activity. |

| Generative Models (AI/Deep Learning) | De novo design of novel bornane ether structures based on desired pharmacophoric features or properties. nih.gov | Discovery of entirely new bornane ether scaffolds with optimized properties. |

| Quantum Mechanics (QM) Calculations | Modeling reaction mechanisms and transition states to predict reactivity and selectivity. | Rational design of more efficient and selective synthetic routes. |

| Catalyst Design Algorithms | De novo design of homogeneous or heterogeneous catalysts for specific transformations in bornane ether synthesis. researchgate.net | Identification of novel, highly efficient catalysts that reduce costs and environmental impact. |

Exploration of Bio-Inspired Synthetic Pathways for Bornane Ethers

Nature provides a masterclass in efficient and highly selective chemical synthesis. Enzymes, for example, can construct complex molecular architectures with perfect stereocontrol under mild, aqueous conditions. illinois.edu Bio-inspired synthesis seeks to mimic these natural strategies to develop new, more effective chemical reactions. rsc.org The bornane skeleton itself is a common motif in natural products, suggesting that biosynthetic pathways could offer valuable templates for synthetic innovation. researchgate.net

A significant future direction is the exploration of enzymatic and biomimetic catalysis for the synthesis of this compound and its analogs. This could involve screening existing enzymes for their ability to perform key bond-forming reactions or using protein engineering and de novo enzyme design to create custom biocatalysts. nih.gov Another approach is to develop small-molecule catalysts that mimic the function of enzyme active sites, bringing reactants together in the correct orientation to facilitate a desired transformation. illinois.edu Such bio-inspired methods hold the promise of creating complex bornane ethers with high efficiency and selectivity, while adhering to the principles of green chemistry. gesundheitsindustrie-bw.de

| Feature | Conventional Catalysis | Bio-Inspired Catalysis (e.g., Enzymatic) |

|---|---|---|

| Reaction Conditions | Often requires high temperatures, pressures, and non-aqueous solvents. | Typically operates under mild conditions (room temperature, neutral pH, aqueous media). gesundheitsindustrie-bw.de |

| Selectivity | Can be difficult to control regioselectivity and stereoselectivity. | Extremely high selectivity due to precisely structured active sites. illinois.edu |

| Environmental Impact | May use heavy metals or toxic reagents, generating hazardous waste. | Inherently green; catalysts are biodegradable and reactions are environmentally benign. gesundheitsindustrie-bw.de |

| Substrate Scope | Often broadly applicable to a wide range of functional groups. | Can be highly specific to a particular substrate, though this can be altered through protein engineering. |

| Inspiration | Based on established principles of physical organic chemistry. | Mimics natural biosynthetic pathways and enzymatic mechanisms. illinois.eduresearchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethoxybornane, and how can experimental protocols be optimized for reproducibility?

- Methodological Answer: Begin by reviewing literature on bornane derivatives, focusing on etherification reactions. Use nucleophilic substitution (e.g., Williamson synthesis) or acid-catalyzed ethanol addition to bornyl chloride. Optimize parameters (temperature, solvent polarity, catalyst loading) via factorial design experiments. Document purity verification using GC-MS and NMR, and cross-validate with published spectral databases .

- Key Considerations: Ensure protocols align with reproducibility standards (e.g., full experimental details in supplementary materials, including raw spectral data and reaction yields) .

Q. How can researchers validate the structural identity and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer: Combine H/C NMR to confirm ethoxy group integration and bornane skeleton integrity. Compare retention times in HPLC with authentic standards. Use elemental analysis for purity quantification (>98%). Address discrepancies (e.g., unexpected peaks) by re-examining reaction conditions or purification steps .

- Data Interpretation: Cross-reference observed chemical shifts with computational models (DFT) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of this compound formation under varying catalytic conditions?

- Methodological Answer: Design kinetic studies to track intermediate formation (e.g., bornyl carbocation trapping). Employ isotopic labeling (e.g., O-ethanol) to trace oxygen incorporation pathways. Use DFT calculations to model transition states and compare with experimental activation energies. Publish computational parameters (basis sets, solvation models) for reproducibility .

- Data Contradiction Analysis: If experimental yields conflict with computational predictions, re-evaluate solvent effects or catalyst-substrate interactions .

Q. How can conflicting data on this compound’s thermodynamic stability be resolved across different studies?

- Methodological Answer: Conduct a meta-analysis of published ΔG values, noting variations in measurement techniques (e.g., calorimetry vs. computational). Replicate key studies under controlled conditions (standardized purity, inert atmosphere). Use error-propagation analysis to quantify uncertainty in conflicting datasets .

- Framework Application: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses (e.g., solvent polarity as a stability modulator) .

Q. What novel applications of this compound in asymmetric catalysis or chiral auxiliaries warrant further investigation?

- Methodological Answer: Screen this compound as a chiral ligand in transition-metal catalysis (e.g., Pd-mediated cross-coupling). Quantify enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare performance with established bornane derivatives (e.g., isoborneol). Publish negative results to avoid publication bias .

- Ethical and Originality Check: Ensure proposed applications address gaps in green chemistry (e.g., reducing toxic byproducts) while citing prior work on bornane-based catalysts .

Methodological and Ethical Guidelines

Q. How should researchers design a study to investigate this compound’s reactivity while ensuring data integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.